

Spectroscopic Profile of Undecanal: A Technical Guide

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Compound of Interest

Compound Name: Undecanal

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An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **undecanal** (also known as n-undecyl aldehyde or aldehyde C-11), a saturated fatty aldehyde with applications in the flavor, fragrance, and pharmaceutical industries. The following sections present quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of long-chain aldehydes.

Spectroscopic Data Presentation

The structural elucidation of **undecanal** is definitively achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound. The quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry are summarized in the tables below for clear and easy comparison.

Table 1: ^1H Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Undecanal

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.76	Triplet (t)	1H	Aldehyde proton (-CHO)
2.41	Triplet of doublets (td)	2H	Methylene group α to the carbonyl (-CH ₂ CHO)
1.62	Quintet	2H	Methylene group β to the carbonyl (-CH ₂ CH ₂ CHO)
1.27	Broad singlet	~14H	Methylene groups of the alkyl chain (-CH ₂) ₇ -)
0.88	Triplet (t)	3H	Terminal methyl group (-CH ₃)

Solvent: CDCl₃, Frequency: 90 MHz.[\[1\]](#)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Undecanal

Chemical Shift (δ) ppm	Assignment
202.47	Carbonyl carbon (-CHO)
43.93	Methylene carbon α to the carbonyl (-CH ₂ CHO)
31.94	Methylene carbon of the alkyl chain
29.41	Methylene carbons of the alkyl chain
29.26	Methylene carbons of the alkyl chain
22.73	Methylene carbon of the alkyl chain
22.17	Methylene carbon β to the carbonyl (-CH ₂ CH ₂ CHO)
14.09	Terminal methyl carbon (-CH ₃)

Solvent: CDCl₃, Frequency: 15.09 MHz.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopic Data for Undecanal (Liquid Phase)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925	Strong	C-H stretch (alkane)
~2855	Strong	C-H stretch (alkane)
~2720	Medium	C-H stretch (aldehyde)
~1730	Strong	C=O stretch (aldehyde carbonyl)
~1465	Medium	C-H bend (alkane)

Technique: ATR-Neat or Capillary Cell: Neat. Saturated aliphatic aldehydes typically show a strong C=O bond absorption in the IR region from 1740-1720 cm⁻¹.[\[1\]](#)[\[2\]](#) They also exhibit characteristic C-H stretching absorptions between 2700–2760 and 2800–2860 cm⁻¹.[\[3\]](#)[\[4\]](#)

Table 4: Mass Spectrometry (MS) Data for Undecanal

m/z	Relative Intensity	Assignment
170	Low	$[M]^+$ (Molecular ion)
152	Low	$[M-H_2O]^+$
82	High	$[C_6H_{10}]^+$
57	High	$[C_4H_9]^+$
43	Very High	$[C_3H_7]^+$ (Base Peak)

Technique: Electron Ionization (EI).[\[5\]](#)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are representative for a liquid aldehyde like **undecanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **undecanal** (approximately 10-20 mg for 1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$). The solution is transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

1H NMR Spectroscopy Protocol: The 1H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz.[\[6\]](#) The following parameters are typically used:

- **Pulse Sequence:** A standard single-pulse sequence.
- **Number of Scans:** 16 to 64, depending on the sample concentration.
- **Relaxation Delay:** 1-2 seconds.
- **Acquisition Time:** 2-4 seconds.
- **Spectral Width:** 0-12 ppm.

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy Protocol: The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[6] A proton-decoupled sequence is used to simplify the spectrum.

- Pulse Sequence: A standard pulse-acquire sequence with proton decoupling.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-220 ppm.

The FID is processed similarly to the ¹H spectrum. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ = 77.16 ppm) or TMS.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): For a liquid sample like **undecanal**, the spectrum is conveniently recorded as a neat (undiluted) liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[7]

Attenuated Total Reflectance (ATR) Protocol: Alternatively, an ATR-FTIR spectrometer can be used. A drop of **undecanal** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber (cm⁻¹).

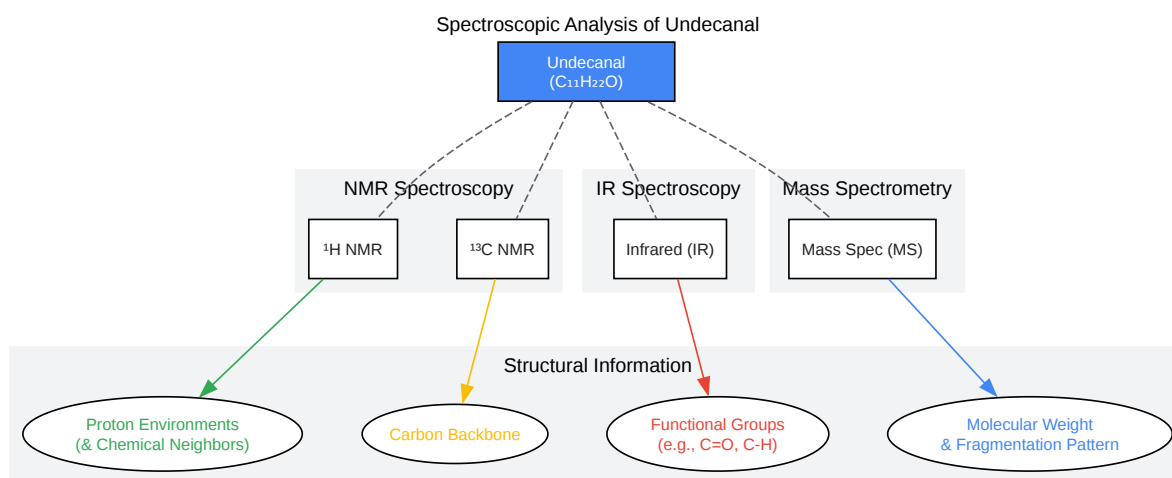
Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile liquid like **undecanal**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[8] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated **undecanal** then enters the mass spectrometer. Electron Ionization (EI) is a standard method for ionizing the sample molecules.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Analysis

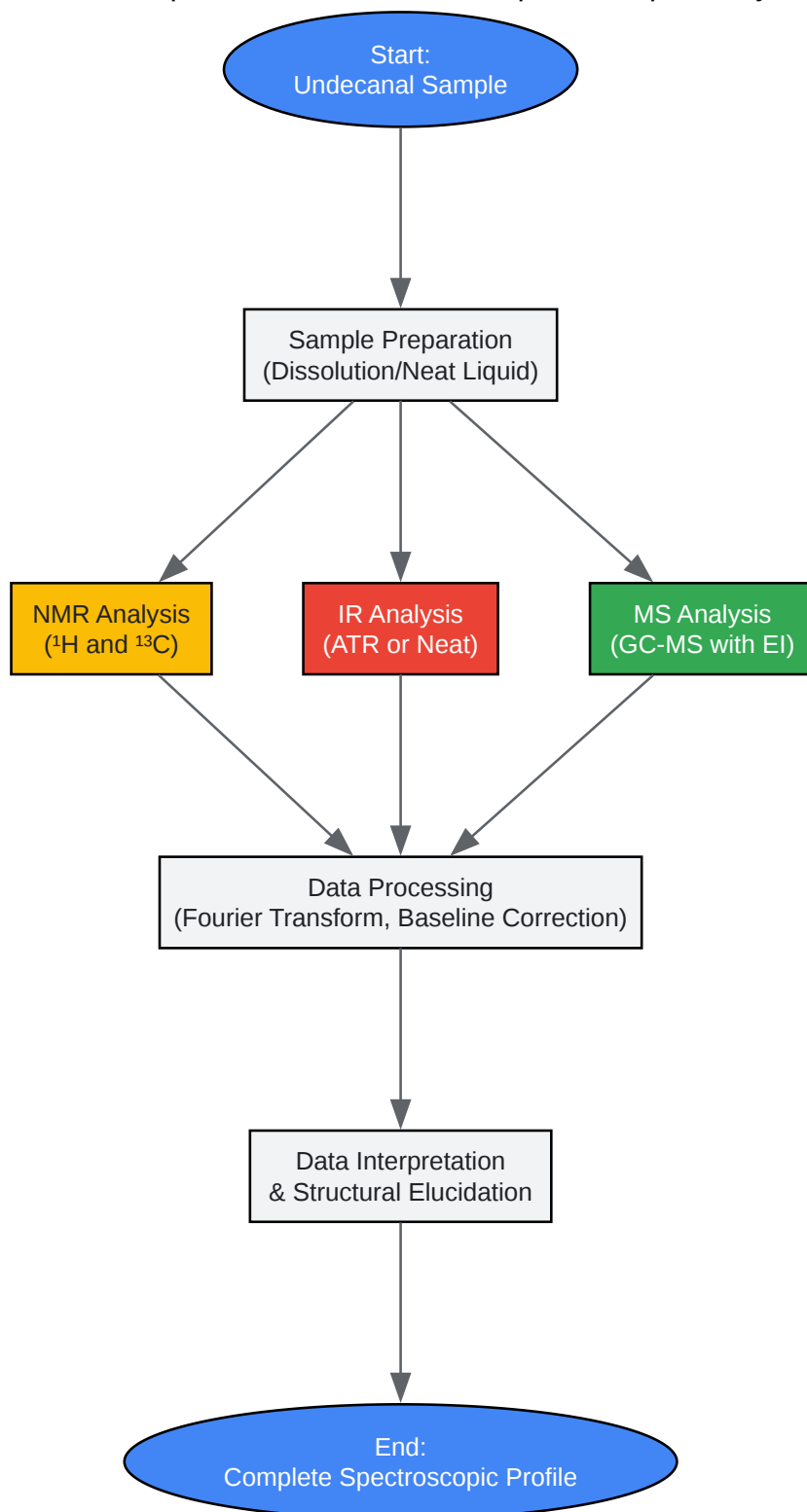
The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.



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Caption: Correlation between spectroscopic methods and structural information for **undecanal**.

General Experimental Workflow for Spectroscopic Analysis



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